molecular formula C19H18N2O2 B1662886 LY 303511 CAS No. 154447-38-8

LY 303511

Cat. No.: B1662886
CAS No.: 154447-38-8
M. Wt: 306.4 g/mol
InChI Key: NGAGMBNBKCDCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY 303511 is a synthetic organic compound that is structurally similar to LY 294002. Unlike LY 294002, this compound does not inhibit phosphoinositide 3-kinase (PI3K). It is primarily used in scientific research as a negative control for PI3K inhibition studies. This compound has been shown to enhance the sensitivity of certain cancer cells to apoptosis-inducing agents, making it a valuable tool in cancer research .

Mechanism of Action

Preparation Methods

LY 303511 is synthesized through a series of chemical reactions starting from 2-chloro-4H-1-benzopyran-4-one. The synthetic route involves the following steps:

    Nucleophilic substitution: The chlorine atom in 2-chloro-4H-1-benzopyran-4-one is replaced by a piperazine group.

    Aromatic substitution: The phenyl group is introduced at the 8-position of the benzopyran ring.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Chemical Reactions Analysis

LY 303511 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).

    Reduction: It can be reduced under specific conditions, although this is less commonly studied.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

LY 303511 is structurally similar to LY 294002, with the primary difference being the substitution of an oxygen atom with a nitrogen atom in the morpholine ring. Unlike LY 294002, this compound does not inhibit PI3K, making it a valuable negative control in PI3K inhibition studies. Other similar compounds include:

    LY 294002: A potent PI3K inhibitor used in various research studies.

    Wortmannin: Another PI3K inhibitor with a different chemical structure.

    PI-103: A dual inhibitor of PI3K and mammalian target of rapamycin (mTOR).

This compound’s unique property of not inhibiting PI3K while still affecting cellular processes through reactive oxygen species production makes it a valuable tool in research .

Properties

IUPAC Name

8-phenyl-2-piperazin-1-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAGMBNBKCDCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165632
Record name LY 303511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-38-8
Record name LY 303511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 303511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 303511
Reactant of Route 2
LY 303511
Reactant of Route 3
LY 303511
Reactant of Route 4
LY 303511
Reactant of Route 5
Reactant of Route 5
LY 303511
Reactant of Route 6
LY 303511
Customer
Q & A

Q1: What is the initial understanding of LY303511's function?

A1: LY303511 was initially developed as a negative control for LY294002, lacking the pan-PI3K inhibitory activity of its counterpart [, ].

Q2: How does LY303511 impact cell proliferation, and what molecular targets are involved?

A2: LY303511 inhibits cell proliferation through both mammalian target of rapamycin (mTOR)-dependent and -independent mechanisms []. It inhibits mTORC1 downstream signaling, similar to rapamycin, by blocking the phosphorylation of p70 S6 kinase (S6K) []. Additionally, LY303511 inhibits casein kinase 2 (CK2) activity, which regulates G1 and G2/M cell cycle progression, independent of mTOR [].

Q3: Does LY303511 affect apoptosis, and if so, how?

A3: LY303511 has been shown to induce apoptosis in several cancer cell lines, including oral cancer cells [] and prostate cancer cells []. This apoptotic effect is mediated by increased intracellular hydrogen peroxide (H2O2) production [, ], leading to the activation of caspases -2 and -3 [].

Q4: Does LY303511 influence the expression of death receptors?

A4: Yes, LY303511 has been shown to upregulate the expression of TRAIL receptors DR4 and DR5 in neuroblastoma cells []. This upregulation is mediated by LY303511-induced H2O2 production, leading to the activation of mitogen-activated protein kinases (MAPKs) JNK and ERK, which in turn promote DR4 and DR5 surface expression, respectively [].

Q5: Does LY303511 interact with serotonin receptors?

A5: Research suggests that LY303511 might directly interact with specific serotonin receptors. It has been shown to suppress cAMP signals initiated by the 5-HT4 receptor and induce Ca2+ transients in cells expressing the 5-HT2C receptor [].

Q6: How does LY303511 affect gap junctional intercellular communication (GJIC)?

A6: LY303511 enhances homotypic GJIC in cancer cells. This effect is independent of PI3K/Akt inhibition but is associated with increased protein kinase A (PKA) activity [].

Q7: Does LY303511 interact with BET bromodomains?

A7: Yes, quantitative chemoproteomic profiling revealed that LY303511, like LY294002, inhibits BET bromodomain proteins BRD2, BRD3, and BRD4 []. This inhibition occurs through competitive binding to the acetyl-lysine binding site of the first bromodomain of these proteins [].

Q8: How does LY303511 affect fowl sperm motility?

A8: LY303511, unlike LY294002, does not inhibit calcium-regulated maintenance of flagellar movement in fowl spermatozoa at 40°C, suggesting a potential role for PI3K in this process [].

Q9: What is the role of LY303511 in regulating the expression of proteins encoded by adenoviruses?

A9: LY303511 upregulates the expression of proteins encoded by recombinant replication-defective adenoviruses. This effect is observed with various adenoviruses, including those carrying therapeutically relevant genes like herpes simplex virus thymidine kinase []. The mechanism behind this upregulation involves both mTOR-dependent and -independent pathways [].

Q10: What is the role of LY303511 in regulating the inwardly rectifying K+ (Kir) current in retinal pigment epithelial (RPE) cells?

A10: LY303511, along with LY294002, has been shown to inhibit Kir currents in bovine RPE cells. This inhibition is thought to be independent of PI3K inhibition and suggests a direct blocking action on the Kir channels [].

Q11: What is the molecular formula and weight of LY303511?

A11: The molecular formula of LY303511 is C19H19NO2, and its molecular weight is 293.36 g/mol.

Q12: Is there any information on the spectroscopic data or material compatibility of LY303511?

A12: The provided research articles do not contain specific details regarding spectroscopic data, material compatibility, or the stability of LY303511 under various conditions.

Q13: Has computational modeling been used to study LY303511?

A13: Yes, computational modeling, particularly ordinary differential equations, has been employed to understand the synergistic effects of LY303511 and TRAIL in inducing cancer cell death [, ]. These models have highlighted the dynamic regulation of cFLIP, an inhibitor of caspase-8, by LY303511 [].

Q14: What is known about the structure-activity relationship (SAR) of LY303511?

A14: While detailed SAR studies are limited within the provided research, it is established that LY303511 and LY294002, despite structural similarities, exhibit distinct biological activities. LY303511 lacks the pan-PI3K inhibitory activity of LY294002, highlighting the importance of specific structural features for targeting PI3K [, ]. X-ray crystallography studies have revealed that the chromen-4-one scaffold of LY294002 represents a novel pharmacophore for BET bromodomain inhibition [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.